7-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-1,7-diazaspiro[3.5]nonan-2-one
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Description
The compound “7-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-1,7-diazaspiro[3.5]nonan-2-one” is a complex organic molecule. It contains a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group and a chloro group. The compound also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the substituted pyridine ring. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution in the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating nitrogen atoms in the pyridine ring and the spirocyclic structure. The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the pyridine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity. The pyridine ring could potentially participate in pi-pi stacking interactions and hydrogen bonding .Mechanism of Action
Future Directions
The compound could potentially be explored for various applications, depending on its biological activity. For instance, trifluoromethylated pyridines are a key structural motif in many agrochemical and pharmaceutical ingredients . Therefore, this compound could potentially be of interest in these fields.
Properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-1,7-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O2/c15-9-5-8(14(16,17)18)7-19-11(9)12(23)21-3-1-13(2-4-21)6-10(22)20-13/h5,7H,1-4,6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEUHKJSQVSWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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